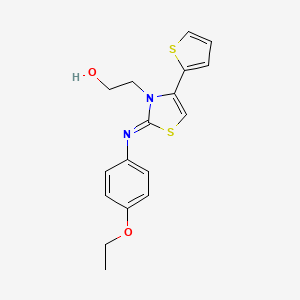
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol in lab experiments is its potent anticancer activity against various cancer cell lines. Another advantage is its antibacterial and antifungal properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol. One direction is to further investigate its mechanism of action in order to optimize its use in lab experiments. Another direction is to explore its potential applications in the treatment of other diseases such as viral infections. Additionally, research could be conducted to develop more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol can be synthesized using various methods. One of the most common methods is the reaction between 2-aminothiazole and 4-ethoxybenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then treated with thiophene-2-carbaldehyde to obtain (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol.
Applications De Recherche Scientifique
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
2-[2-(4-ethoxyphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-2-21-14-7-5-13(6-8-14)18-17-19(9-10-20)15(12-23-17)16-4-3-11-22-16/h3-8,11-12,20H,2,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAVGXJZPHMZHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

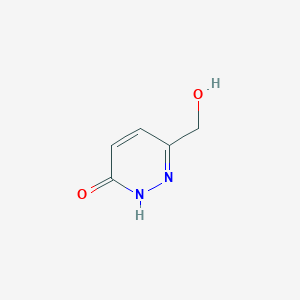
![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2389138.png)
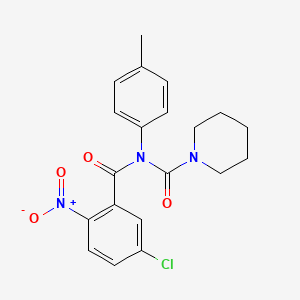
![1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2389140.png)
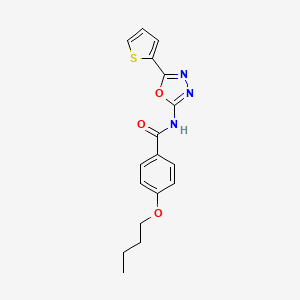
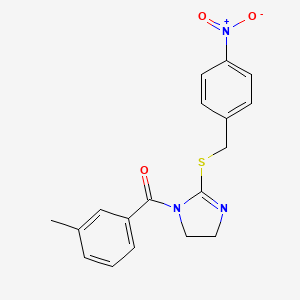
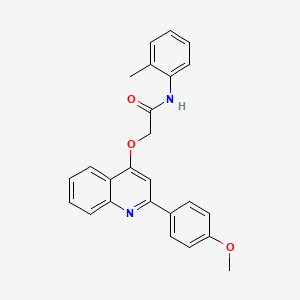
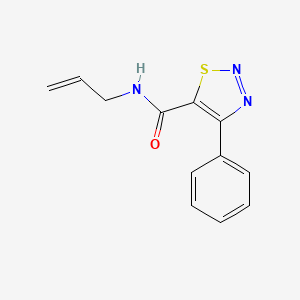
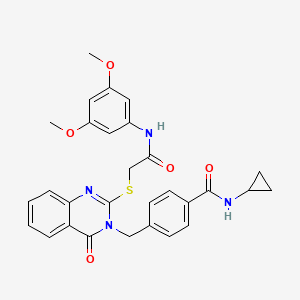
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B2389149.png)
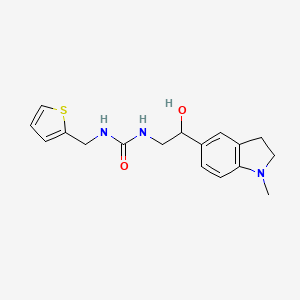
![1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2389151.png)
![1-pentyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389155.png)
![N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2389156.png)